4-(4-Ethenylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethenylphenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with an ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-ethenylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, phase transfer catalysts and other advanced techniques may be employed to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethenylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Bromine, chlorine; often in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(4-Ethenylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other advanced materials
Mechanism of Action
The mechanism of action of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with an ethenylphenyl group, used in different chemical processes.
Triphenylcarbenium ions: Known for their use as protective groups and catalysts in various chemical reactions.
Uniqueness
4-(4-Ethenylphenyl)-1,3-thiazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2S |
---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N2S/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h2-7H,1H2,(H2,12,13) |
InChI Key |
BPVNCOYCXFFEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.